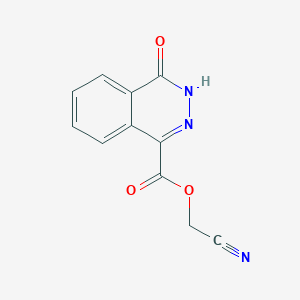
6-Methoxy-2-methylquinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-methylquinoline-4-carbohydrazide, also known as MMQ, is a synthetic compound that has been widely used in scientific research. MMQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-methylquinoline-4-carbohydrazide is not fully understood. However, it has been suggested that 6-Methoxy-2-methylquinoline-4-carbohydrazide may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 6-Methoxy-2-methylquinoline-4-carbohydrazide has also been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 6-Methoxy-2-methylquinoline-4-carbohydrazide has also been found to inhibit the activity of HDACs, which are involved in the regulation of gene expression. Additionally, 6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to possess anti-viral activity against several viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Methoxy-2-methylquinoline-4-carbohydrazide is its wide range of biological activities. 6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapeutics. However, one of the limitations of 6-Methoxy-2-methylquinoline-4-carbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 6-Methoxy-2-methylquinoline-4-carbohydrazide research. One area of interest is the development of 6-Methoxy-2-methylquinoline-4-carbohydrazide-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the elucidation of the mechanism of action of 6-Methoxy-2-methylquinoline-4-carbohydrazide, which could provide insights into the development of new drugs that target specific signaling pathways. Additionally, there is a need for further studies to explore the potential side effects and toxicity of 6-Methoxy-2-methylquinoline-4-carbohydrazide, which will be important for the development of safe and effective drugs.
Synthesemethoden
6-Methoxy-2-methylquinoline-4-carbohydrazide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methylquinoline-4-carboxylic acid with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methoxyamine hydrochloride to yield 6-Methoxy-2-methylquinoline-4-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-methylquinoline-4-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-Methoxy-2-methylquinoline-4-carbohydrazide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to have anti-viral activity against several viruses, including HIV-1 and HCV.
Eigenschaften
IUPAC Name |
6-methoxy-2-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-5-10(12(16)15-13)9-6-8(17-2)3-4-11(9)14-7/h3-6H,13H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOPQUHDPVJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylquinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)


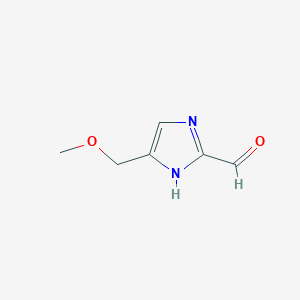
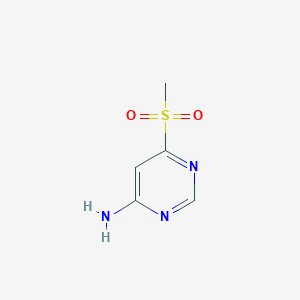
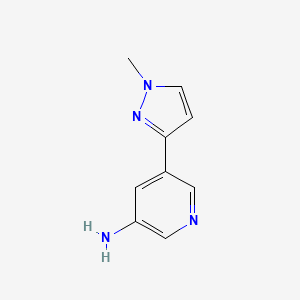
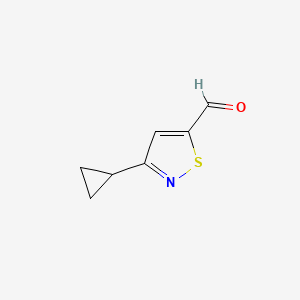
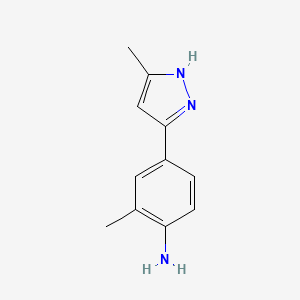
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
